5-Fluoro-4-methoxy-2-nitrophenylacetic acid
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Overview
Description
5-Fluoro-4-methoxy-2-nitrophenylacetic acid is a chemical compound with the molecular formula C9H8FNO5 and a molar mass of 229.16 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxy-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 5-Fluoro-4-methoxyphenylacetic acid, followed by purification and isolation of the desired product . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxy-2-nitrophenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
5-Fluoro-4-methoxy-2-nitrophenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxy-2-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxy group may also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitrophenylacetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2-nitrophenylacetic acid: Lacks the methoxy group, potentially altering its chemical properties and applications.
5-Fluoro-4-methoxyphenylacetic acid: Lacks the nitro group, which is crucial for certain chemical reactions and biological effects.
Uniqueness
5-Fluoro-4-methoxy-2-nitrophenylacetic acid is unique due to the presence of all three functional groups (fluorine, methoxy, and nitro) on the phenylacetic acid backbone.
Biological Activity
5-Fluoro-4-methoxy-2-nitrophenylacetic acid (FMNPA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C9H8FNO5 and a molar mass of 229.16 g/mol, FMNPA contains three critical functional groups: a fluorine atom, a methoxy group, and a nitro group. This article explores the biological activity of FMNPA, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
The structural composition of FMNPA is pivotal to its biological activity. The presence of the nitro group allows for bioreduction processes that can generate reactive intermediates capable of interacting with cellular components. This interaction may influence various biological pathways, making FMNPA a candidate for further pharmacological studies.
Structural Features
Functional Group | Description |
---|---|
Fluorine | Enhances lipophilicity and may influence receptor interactions. |
Methoxy | Modifies electronic properties, potentially affecting binding affinity. |
Nitro | Enables bioreduction, forming reactive intermediates that can interact with cellular targets. |
Research indicates that FMNPA may exhibit significant biological activity through several mechanisms:
- Bioreduction : The nitro group in FMNPA can undergo bioreduction to form reactive species that may covalently bond with proteins or nucleic acids, influencing cellular functions.
- Cellular Interactions : Studies suggest that FMNPA can interact with specific molecular targets within cells, potentially leading to therapeutic effects .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that compounds structurally similar to FMNPA exhibit cytotoxic effects against various cancer cell lines. For instance, analogues with similar functional groups showed IC50 values ranging from 0.94 µM to 10.76 µM against leukemia and solid tumor cell lines .
- Mechanistic Insights : A study investigating the structure-activity relationship (SAR) of related compounds found that modifications in the functional groups significantly affected their anti-proliferative activities. For example, the introduction of different substituents on the phenyl ring altered the potency against leukemia cell lines .
- Potential Therapeutic Applications : Given its unique structure, FMNPA could be explored for applications in targeted therapy and drug design, particularly in oncology. Its ability to form reactive intermediates suggests potential use in developing prodrugs or targeted delivery systems .
Comparative Analysis with Similar Compounds
To better understand the unique properties of FMNPA, it is useful to compare it with structurally similar compounds:
Compound Name | Key Differences | Biological Activity |
---|---|---|
4-Methoxy-2-nitrophenylacetic acid | Lacks fluorine | Reduced reactivity compared to FMNPA |
5-Fluoro-2-nitrophenylacetic acid | Lacks methoxy group | Altered chemical properties affecting activity |
5-Fluoro-4-methoxyphenylacetic acid | Lacks nitro group | Critical for certain reactions |
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with FMNPA. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by FMNPA.
- Formulation Development : Exploring potential formulations for improved bioavailability and targeted delivery.
Properties
Molecular Formula |
C9H8FNO5 |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-(5-fluoro-4-methoxy-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8FNO5/c1-16-8-4-7(11(14)15)5(2-6(8)10)3-9(12)13/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
WWCTZJLHZWRRQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])CC(=O)O)F |
Origin of Product |
United States |
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